Nickel(II) oxide

Catalog No.
S576701
CAS No.
1313-99-1
M.F
NiO
M. Wt
74.693 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) oxide

CAS Number

1313-99-1

Product Name

Nickel(II) oxide

IUPAC Name

nickel(2+);oxygen(2-)

Molecular Formula

NiO

Molecular Weight

74.693 g/mol

InChI

InChI=1S/Ni.O/q+2;-2

InChI Key

KVAWBJDCAFOHRG-UHFFFAOYSA-N

SMILES

O=[Ni]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.11 MG/100 ML @ 20 °C
SOL IN ACIDS; AMMONIUM HYDROXIDE
Insol in caustic solutions
SOL IN POTASSIUM CYANIDE
Insoluble in water; soluble in acids
Solubility in water, mg/l at 20 °C: 1.1 (practically insoluble)

Synonyms

nickel monoxide, nickel oxide, nickel(II)oxide

Canonical SMILES

[O-2].[Ni+2]
  • Energy Conversion and Storage

    NiO demonstrates high catalytic activity in splitting water molecules, a crucial step in hydrogen production through electrolysis. This green hydrogen fuel generation holds immense potential for clean energy solutions []. Additionally, NiO is explored as a catalyst for oxygen reduction reactions in lithium-ion batteries, aiming to improve their efficiency and lifespan [].

  • Environmental Remediation

    NiO nanoparticles exhibit the ability to degrade organic pollutants like dyes and pharmaceuticals present in wastewater. This catalytic degradation offers an eco-friendly method for environmental remediation []. Research is ongoing to optimize NiO's catalytic performance and selectivity for various pollutants.

Sensing Applications

NiO's unique electrical and optical properties make it a strong candidate for developing efficient and reliable sensors.

  • Gas Sensing

    Due to its high sensitivity to specific gas molecules, like carbon monoxide (CO) and hydrogen (H2), NiO is explored for constructing gas sensors. These sensors can play a crucial role in air quality monitoring, leak detection, and safety applications [].

  • Biosensing

    NiO nanoparticles are being investigated for their potential in biosensing applications. Their ability to interact with biomolecules like enzymes and antibodies can be harnessed to detect specific biomarkers associated with diseases, leading to improved diagnostics [].

Other Research Frontiers

Beyond catalysis and sensing, NiO is explored in various scientific research areas:

  • Spintronics

    NiO exhibits interesting magnetic properties, making it a potential candidate for spintronic devices, which utilize the spin of electrons for information processing and storage [].

  • Optoelectronics

    NiO's ability to absorb and emit light finds potential applications in optoelectronic devices like light-emitting diodes (LEDs) and solar cells. Research is ongoing to improve its light-harvesting efficiency and stability [].

Nickel(II) oxide, also known as nickelous oxide, is a chemical compound with the formula NiO. It consists of nickel in the +2 oxidation state combined with oxide ions. This compound typically appears as a light green solid, although it can also appear gray due to incomplete oxidation states of nickel. Nickel(II) oxide is insoluble in water and exhibits a cubic crystal structure. It has a melting point of approximately 1955 °C and a density of 6.72 g/cm³ .

NiO is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). It can irritate the skin, eyes, and respiratory system upon exposure. Proper handling procedures and personal protective equipment are essential when working with NiO.

Data:

  • IARC Carcinogenicity Classification: Group 2B - Possibly carcinogenic to humans
, including hydrogenation processes.
  • Ceramics and Glass: The compound serves as a colorant in ceramics and glass manufacturing due to its stable color properties.
  • Electronics: Nickel(II) oxide nanowires are studied for applications in magnetic memory devices and luminescent materials.
  • Battery Production: It is used in the production of nickel-cadmium batteries and other energy storage systems .
  • Nickel(II) oxide is recognized for its biological activity and potential toxicity. It has been classified as a confirmed carcinogen, particularly linked to lung cancer upon inhalation exposure. The compound can cause skin irritation and respiratory issues when inhaled or contacted. Additionally, it may induce allergic reactions in sensitive individuals . Studies have indicated that nickel compounds can affect cellular processes, leading to oxidative stress and inflammation, which are critical factors in carcinogenesis .

    Nickel(II) oxide can be synthesized through several methods:

    • Thermal Decomposition: Heating nickel hydroxide, carbonate, or nitrate at elevated temperatures (around 1000 °C) yields nickel(II) oxide.
    • Direct Oxidation: Nickel powder can be oxidized by heating in air at temperatures above 400 °C:
      2Ni+O22NiO2\text{Ni}+\text{O}_2\rightarrow 2\text{NiO}
    • Reactions with Water: Nickel can react with water vapor at high temperatures to form nickel(II) oxide .

    These methods allow for the production of both green and black forms of nickel(II) oxide, depending on the conditions used during synthesis.

    Research has shown that nickel(II) oxide interacts with various substances, influencing its reactivity and biological impact:

    • With Acids: The solubility of nickel(II) oxide increases when heated with strong acids, leading to the formation of soluble nickel salts.
    • With Biological Systems: Studies indicate that exposure to nickel compounds can lead to significant biological effects, including oxidative damage and inflammatory responses, which are crucial for understanding its carcinogenic potential .

    Nickel(II) oxide shares similarities with several other metal oxides. Below is a comparison highlighting its unique properties:

    CompoundFormulaColorSolubilityOxidation State
    Nickel(II) OxideNiOGreen/GrayInsoluble in water+2
    Cobalt(II) OxideCoOBlackInsoluble in water+2
    Copper(II) OxideCuOBlackInsoluble in water+2
    Iron(III) OxideFe₂O₃Red/BrownInsoluble in water+3
    Manganese(IV) OxideMnO₂Brown/BlackInsoluble in water+4

    Uniqueness of Nickel(II) Oxide

    Nickel(II) oxide is unique due to its specific applications in electronics and catalysis, alongside its notable biological effects compared to other transition metal oxides. Its ability to form stable complexes and participate in redox reactions further distinguishes it from similar compounds .

    Green synthesis methodologies have revolutionized the production of nickel(II) oxide nanoparticles by utilizing natural plant extracts as reducing and stabilizing agents, offering environmentally benign alternatives to conventional chemical synthesis routes. These biological approaches eliminate the need for toxic chemicals while maintaining excellent control over nanoparticle characteristics and demonstrating remarkable biocompatibility for subsequent applications.

    Plant Extract-Mediated Synthesis Mechanisms

    Calotropis gigantea latex extract has proven particularly effective for producing cuboidal nickel(II) oxide nanoparticles with average diameters of 28 ± 2 nanometers through optimization using Response Surface Methodology and Box-Behnken Design methodologies. The latex functions as both a capping agent and reducing medium, facilitating controlled nucleation and growth processes that result in highly uniform particle distributions. The synthesized nanoparticles demonstrate exceptional photocatalytic performance, achieving 95% degradation of Congo red dye and 94% degradation of 4-nitrophenol under sunlight irradiation within short reaction timeframes.

    Aloe vera leaves extract represents another promising green synthesis platform, enabling one-step production of crystalline nickel(II) oxide nanoparticles with remarkable electrochemical properties. X-ray diffraction analysis confirms the formation of highly crystalline structures, while field emission scanning electron microscopy and transmission electron microscopy reveal agglomerated clusters with diverse morphological characteristics. The resulting material exhibits exceptional specific capacitance values of 462 F g⁻¹ when evaluated in supercapacitor applications using 2 M potassium hydroxide electrolyte within a 1.0 V potential window.

    Morphological Control and Optimization Parameters

    Populus ciliata leaves extract provides an alternative green synthesis route that produces highly crystalline nickel(II) oxide nanoparticles with face-centered cubic geometry and calculated crystallite sizes of 44 nanometers. The synthesis process involves systematic optimization of extraction conditions, reaction temperature, and precursor concentrations to achieve maximum yield and optimal particle characteristics. Ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, powder X-ray diffraction, scanning electron microscopy, and transmission electron microscopy collectively confirm the successful formation of pure phase nickel(II) oxide with excellent crystallinity.

    Phoenix dactylifera extract enables the biosynthesis of nickel oxide nanorods with average particle sizes of 32 nanometers, demonstrating the versatility of green synthesis approaches for producing diverse morphological structures. High-resolution transmission electron microscopy studies confirm the existence of nanorod-like morphology, while optical studies using ultraviolet-visible spectroscopy reveal sharp band edges with energy band gaps of 3.62 eV. The synthesized nanorods exhibit superparamagnetic behavior and demonstrate significant potential for biomedical and environmental applications.

    Plant Extract SourceParticle MorphologyAverage Size (nm)Energy Band Gap (eV)Key Applications
    Calotropis giganteaCuboidal28 ± 2Not specifiedPhotocatalytic degradation
    Aloe veraAgglomerated clustersNot specifiedNot specifiedSupercapacitor electrodes
    Populus ciliataVarious shapes44Not specifiedAntibacterial applications
    Phoenix dactyliferaNanorods323.62Biomedical applications

    Nickel(II) Oxide in Multicomponent Organic Synthesis Reactions

    Nickel(II) oxide demonstrates exceptional catalytic activity in multicomponent organic synthesis reactions, particularly through its ability to facilitate complex molecular transformations under mild reaction conditions [4]. The catalyst exhibits remarkable efficiency in the synthesis of polyhydroquinoline and 2,3-dihydroquinazolin-4(1H)-one derivatives through multicomponent domino reactions [6]. Research has demonstrated that nickel(II) oxide nanoparticles, when synthesized using marine macroalgae extract as a reducing and coating agent, achieve crystalline structures with spherical morphology and mean particle sizes of 32.64 nanometers [4].

    The catalytic mechanism involves the formation of coordination polymers between nickel and organic ligands, which serve as efficient heterogeneous catalysts [6]. In multicomponent reactions for polyhydroquinoline synthesis, 4-chlorobenzaldehyde was employed as a model substrate to optimize reaction conditions [6]. The optimal conditions required 5 milligrams of nickel(II) oxide catalyst to achieve 97% yield, with ethanol at 80 degrees Celsius providing the most favorable reaction environment [6].

    Mechanistic studies reveal that nickel-catalyzed coupling reactions benefit from the unique electronic properties of nickel, which enable the accommodation and stabilization of paramagnetic intermediates [1]. The catalyst facilitates radical pathways and undergoes slow beta-hydrogen elimination, making it particularly effective for cross-electrophile coupling reactions [1]. The sequential reduction pathway involves oxidative addition of carbon sp2 electrophiles followed by reduction to afford nickel(I)-aryl intermediates, which subsequently activate carbon sp3 electrophiles [1].

    The biogenic nickel(II) oxide nanoparticles demonstrate superior catalytic performance with Brunauer-Emmett-Teller surface areas of 45.59 square meters per gram, enabling efficient one-pot preparation of pyridopyrimidine derivatives under aqueous reaction conditions [4]. The environmentally friendly procedure offers significant advantages including shorter reaction times, excellent product yields up to 96%, magnetically recoverable nanocatalyst capabilities for seven consecutive runs, and low catalyst loadings without toxic chemical reagents [4].

    Table 1: Catalytic Performance Summary of Nickel(II) Oxide
    ApplicationTemperature Range (°C)Catalyst Loading (wt%)Yield/Conversion (%)Key Performance Metric
    Multicomponent Organic Synthesis80-150596-97Product yield
    Transesterification Catalysis65-802-3.7566-93.2Biodiesel yield
    Hydrogen Evolution Reaction25-600VariableCurrent density dependentOverpotential (mV)
    Thermal Decomposition of Energetic Materials188-3502Complete at <250°CMass loss acceleration

    Transesterification Catalysis for Biodiesel Production

    Nickel(II) oxide serves as an effective heterogeneous catalyst for transesterification reactions in biodiesel production from waste cooking oil and various feedstocks [8]. The catalytic performance of nickel(II) oxide can be significantly enhanced through strategic modifications including support on diatomite substrates and integration with metallic nickel [8]. Pure nickel(II) oxide achieves biodiesel yields of approximately 66% under standard reaction conditions, while modified composites demonstrate substantially improved performance [8].

    The diatomite-supported nickel(II) oxide composite achieves 73.4% biodiesel yield, representing a notable improvement over pure nickel(II) oxide [8]. The most effective catalyst system, nickel/nickel(II) oxide supported on diatomite, attains 91% biodiesel yield under optimized experimental conditions including 80 degrees Celsius temperature, 100 minutes reaction time, 12:1 methanol to oil molar ratio, and 3.75 weight percent catalyst loading [8]. Theoretical optimization functions suggest the potential for even higher yields, with predictions of 76.3% for nickel(II) oxide@diatomite and 93.2% for nickel/nickel(II) oxide@diatomite systems [8].

    The enhanced catalytic performance results from multiple synergistic factors [8]. The diatomite substrate increases surface area and improves exposure of catalytic sites while facilitating adsorption of fatty acids through hydroxyl bridges [8]. The integration of metallic nickel provides superior catalytic reactivity compared to nickel(II) oxide alone, as metallic nickel demonstrates higher intrinsic activity for transesterification reactions [8]. Temperature studies reveal strong positive correlations between reaction temperature and catalytic efficiency, with yields increasing from 54% at 30 degrees Celsius to 86.9% at 80 degrees Celsius for the nickel/nickel(II) oxide@diatomite system [8].

    Catalyst loading optimization demonstrates that 3.75 weight percent represents the optimal concentration, with higher loadings showing diminishing returns [8]. The catalytic mechanism involves endothermic reaction characteristics that favor elevated temperatures for enhanced kinetic energy and improved transformation rates [8]. High temperatures also reduce viscosity and immiscibility while minimizing mass transfer resistance, promoting homogeneity of reaction mixtures and increased interaction opportunities between reactant components [8].

    Research on strontium and nickel oxide heterogeneous catalysts reveals that optimized systems achieve 97% conversion under conditions of 5 hours reaction time, 2% metal loading, 65 degrees Celsius temperature, and 1:9 oil to alcohol molar ratio [10]. The catalyst demonstrates good recyclability, maintaining conversions above 84% through three catalytic cycles and above 67% through five cycles [10]. X-ray diffraction analysis indicates that catalyst deactivation correlates with strontium oxide leaching and nickel oxide crystal agglomeration during recycling processes [10].

    Electrocatalytic Hydrogen Evolution Reaction Enhancement

    Nickel(II) oxide exhibits significant potential as an electrocatalyst for hydrogen evolution reactions, particularly when engineered as nanoscale heterostructures [14]. Nanoscale nickel oxide/nickel heterostructures formed on carbon nanotube sidewalls demonstrate hydrogen evolution reaction activity comparable to platinum catalysts [14]. The metal ion-carbon nanotube interactions prevent complete reduction and Ostwald ripening of nickel species into less active pure nickel phases, maintaining optimal catalytic performance [14].

    Carbon doping of nickel(II) oxide represents a breakthrough strategy for activating the catalyst through creation of under-coordinated nickel sites favorable for hydrogen adsorption [17]. Density functional theory calculations reveal that carbon dopants decrease the energy barrier of the Heyrovsky step from 1.17 electron volts to 0.81 electron volts [17]. The carbon dopant also serves as a hot-spot for water molecule dissociation in alkaline hydrogen evolution reactions [17]. Carbon-doped nickel(II) oxide achieves ultralow overpotentials of 27 millivolts at 10 milliamperes per square centimeter and low Tafel slopes of 36 millivolts per decade, representing the best performance among state-of-the-art nickel(II) oxide catalysts [17].

    Electrochemical activation processes reveal complex phase transformations during hydrogen evolution catalysis [21]. Nickel(II) oxide undergoes conversion to nickel hydroxide upon immersion in alkaline solutions, followed by transformation to nickel oxyhydroxide phases under applied potentials [21]. The Bode model describes the sequential formation of alpha-nickel hydroxide, gamma-nickel oxyhydroxide, beta-nickel hydroxide, and beta-nickel oxyhydroxide phases during electrochemical activation [21]. The beta-nickel hydroxide/beta-nickel oxyhydroxide redox couple demonstrates superior oxygen evolution reaction performance due to higher stability and increased active site density [21].

    Dynamic restructuring studies using operando X-ray absorption spectroscopy and Raman spectroscopy demonstrate that nickel sulfide electrodes undergo phase transitions to mixed nickel sulfide/nickel oxide phases under hydrogen evolution reaction conditions [18]. The in-situ formed nickel3sulfide2/nickel oxide heterostructures exhibit superior hydrogen evolution activity, requiring overpotentials of only 95±8 millivolts to achieve current densities of 10 milliamperes per square centimeter [18]. The interfacial nickel sites accelerate water dissociation while interfacial sulfur sites facilitate hydrogen intermediate adsorption and subsequent molecular hydrogen formation [18].

    Starfruit-shaped nickel(II) oxide/nickel layers electrodeposited on copper foam demonstrate exceptional electrocatalytic activity and stability for industrial alkaline hydrogen evolution [20]. The catalyst achieves overpotentials of 72 and 146 millivolts at current densities of 100 and 500 milliamperes per square centimeter respectively, with Tafel slopes of 29.2 millivolts per decade [20]. The system maintains remarkable durability during 200-hour operation at 80 degrees Celsius in 6 molar potassium hydroxide solutions [20].

    Table 2: Surface Area and Structural Properties of Nickel(II) Oxide Catalysts
    Catalyst TypeBET Surface Area (m²/g)MorphologyCrystallite Size (nm)Application
    Pure Nickel(II) Oxide4.5-45.59Various12-32.64Various
    Nickel(II) Oxide@diatomite73.4SupportedEnhanced dispersionBiodiesel production
    Nickel/Nickel(II) Oxide@diatomite91CompositeEnhanced dispersionBiodiesel production
    Nickel(II) Oxide/ZSM-5VariableZeolite-supportedVariableBiodiesel production
    Nickel(II) Oxide/KIT-6145Mesoporous-supportedOrdered 3D mesoporesMethane combustion
    Nickel(II) Oxide nanoparticles32.64 nm particle sizeSpherical32.64Organic synthesis

    Thermal Decomposition Catalysis of Energetic Materials

    Nickel(II) oxide nanoparticles demonstrate significant catalytic effects on the thermal decomposition of energetic materials, particularly in double-base propellants and tetrazole derivatives [22]. Addition of 2% nickel(II) oxide nanoparticles to triethylene glycol dinitrate/nitrocellulose propellant accelerates thermal decomposition processes after approximately 188 degrees Celsius [22]. The catalyst enables complete mass loss below 250 degrees Celsius, compared to 350 degrees Celsius for uncatalyzed systems [22].

    Thermogravimetry-mass spectrometry coupling techniques reveal specific changes in gaseous product distributions during nickel(II) oxide-catalyzed decomposition [22]. The catalyst increases the intensity of mass-to-charge ratios 27, 28, and 29 corresponding to hydrogen cyanide, carbon monoxide, and formaldehyde respectively [22]. Simultaneously, the catalyst decreases the intensity of mass-to-charge ratios 18, 30, 44, and 46 corresponding to water, nitrogen monoxide, carbon dioxide, and nitrogen dioxide [22]. These changes indicate that nickel(II) oxide catalysis promotes conversion of nitrogen, carbon, and hydrogen to hydrogen cyanide, carbon monoxide, and formaldehyde rather than nitrogen monoxide, carbon dioxide, and water [22].

    The catalytic mechanism appears to preferentially affect nitrocellulose decomposition compared to triethylene glycol dinitrate decomposition [22]. Nickel(II) oxide nanoparticles exhibit minimal influence on initial decomposition processes but dramatically accelerate decomposition rates once critical temperatures are exceeded [22]. This selective catalytic behavior suggests that nickel(II) oxide interacts more effectively with nitrocellulose polymer chains than with triethylene glycol dinitrate molecules [22].

    Studies on 5-aminotetrazole thermal degradation demonstrate that nanoscale nickel(II) oxide particles significantly reduce thermal degradation temperatures according to thermogravimetric-differential scanning calorimetry analysis [23]. The catalyst increases the likelihood of 5-aminotetrazole pyrolysis while reducing thermal safety parameters, making the energetic material more susceptible to thermal decomposition and thermal explosion transitions [23]. Thermogravimetric-Fourier transform infrared spectroscopy reveals that nickel(II) oxide exerts different catalytic effects on various gas products during pyrolysis [23].

    Morphology-dependent catalytic activity studies show that nickel(II) oxide microflowers demonstrate superior catalytic performance compared to nanorods in ammonium perchlorate thermal decomposition [27]. Ammonium perchlorate exhibits relatively low decomposition temperatures and accelerated reaction rates when catalyzed by flower-like nickel(II) oxide nanostructures [27]. The enhanced performance correlates with modified ferromagnetic properties and increased surface area of the microflower morphology [27].

    Table 3: Kinetic Parameters for Nickel(II) Oxide-Catalyzed Reactions
    Reaction TypeTemperature Range (K)Activation Energy (kJ/mol)Reaction OrderRate Constant Range (s⁻¹)
    Nickel(II) Oxide reduction by hydrogen623-92328-291 (Avrami I)Temperature dependent
    Nickel(II) Oxide reduction by methane1093-150383±6Complex0.34-4.00
    Water-gas shift reaction473-57323±10.8Temperature dependent
    Thermal decomposition of hydroxide463-773100-13411.27×10¹⁰ (frequency factor)
    Hydrogen evolution reaction electrocatalysis298-873VariablepH dependentCurrent density dependent

    Physical Description

    Nickel oxide appears as odorless green-black cubic crystals (yellow when hot) or green powder. (NTP, 1992)
    DryPowder
    DryPowder; OtherSolid; PelletsLargeCrystals; WetSolid
    GREEN-TO-BLACK CRYSTALLINE POWDER.

    Color/Form

    Green powder
    Greenish-black cubic crystals
    Yellow when hot

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    73.930256 g/mol

    Monoisotopic Mass

    73.930256 g/mol

    Heavy Atom Count

    2

    Density

    6.67 (NTP, 1992)
    6.72
    6.7 g/cm³

    Melting Point

    3603 °F (NTP, 1992)
    1955 °C

    UNII

    C3574QBZ3Y

    GHS Hazard Statements

    Aggregated GHS information provided by 2019 companies from 41 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H334 (13.27%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    H350 (100%): May cause cancer [Danger Carcinogenicity];
    H360 (12.68%): May damage fertility or the unborn child [Danger Reproductive toxicity];
    H372 (99.7%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
    H411 (15.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    H413 (84.15%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pharmacology

    Nickel Monoxide is a green to black colored, inorganic compound that turns yellow and produces toxic gases upon heating. Nickel monoxide is used in the electronics, ceramics, steel and alloy industries. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and damages the lungs, kidneys, gastrointestinal tract and neurological system. Nickel monoxide is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)

    Mechanism of Action

    Carcinogenic nickel compounds are known to induce promutagenic DNA lesions such as DNA strand breaks and DNA adducts in cultured mammalian cells. In standard mutation assays, in contrast, they were found to be either inactive or weakly active. In our in vitro mutation studies in a lacI transgenic embryonic fibroblast cell line, nickel subsulfide (Ni3S2) increased mutation frequency up to 4. 5-fold. We subsequently applied the comet assay and transgenic rodent mutation assays to investigate the DNA damaging effect and mutagenic potential of nickel subsulfide in target cells of carcinogenesis. A 2-h in vitro treatment of freshly isolated mouse nasal mucosa and lung cells with nickel subsulfide clearly induced DNA fragmentation in a concentration dependent manner. The strong effect was not seen in the same cell types following inhalative treatment of mice and rats, leading only in the mouse nasal mucosa to high DNA damage. When the same inhalative treatment was applied to lacZ and lacI transgenic mice and rats, the spontaneous mutation frequency of these target genes in the respiratory tissues was not increased. These results support a recently proposed non-genotoxic model of nickel carcinogenesis, which acts through gene silencing via DNA methylation and chromatin condensation. This model may also explain our in vitro mutation data in the lacI transgenic cell line, in which nickel subsulfide increased mutation frequency, but in about one-third of the mutants, molecular analysis did not reveal any DNA sequence change in the coding region of the lacI gene despite of the phenotypic loss of its function.

    Vapor Pressure

    0 mm Hg at 68 °F (NTP, 1992)

    Pictograms

    Health Hazard Environmental Hazard Irritant

    Irritant;Health Hazard;Environmental Hazard

    Impurities

    Typical impurities, present at levels of 1% or less, include cobalt, copper, iron, and sulfur.

    Other CAS

    1313-99-1
    34492-97-2
    11099-02-8

    Wikipedia

    Nickel(II) oxide

    Biological Half Life

    Male rats were exposed to nickel oxide (NiO) aerosols (mass median aerodynamic diameter, 1.2 and 4.0 um). The average exposure concn was controlled from a low level of 0.6 mg/cu m to a high level of 70 mg/cu m and total exposure time was 140 hr. Some rats were sacrificed just after the exposure, whereas others were exposed for 1 mo and kept for 12 and 20 mo clearance periods before sacrifice. There were no differences in body wt grain between NiO exposure groups and controls. Nickel concn in lung of exposure groups were much higher than those of controls and decreased with increased clearance time. No apparent deposition of nickel was observed in the liver, kidney, spleen, and blood immediately after the exposure, but in the high exposure groups, nickel concn in the liver, spleen, and blood increased slightly with increasing clearance time. The biological half-time of NiO deposited in the lung, assuming that the amt of the clearance is proportional to the amt of the NiO deposited, was 11.5 and 21 mo for 1.2 and 4.0 um, respectively.
    ... Half-life for the clearance of nickel /oxide/ from the deep tract /of the lungs/ of 36 days. The half-life for clearance from the tracheobronchiolar compartment was less than 1 day.

    Use Classification

    Health Hazards -> Carcinogens

    Methods of Manufacturing

    ROASTING OF REFINED NICKEL ORES
    By heating nickel above 400 °C in presence of oxygen.
    Green nickel oxide is prepared by firing a mixture of water and pure nickel powder in air at 1000 °C or by firing a mixture of high purity nickel powder, nickel oxide, and water in air. The latter provides a more rapid reaction than the former method. Single whiskers of green nickel oxide have been made by the closed-tube transport method from oxide powder formed by the decomposition of nickel sulfate using hydrochloric acid as the transport gas. Green nickel oxide also is formed by thermal decomposition of nickel carbonate or nickel nitrate at 1000 °C. /Green nickel oxide/
    Black nickel oxide /is made by/ the calcination of /nickel/ carbonate and nitrate at 600 °C. /Black nickel oxide/

    General Manufacturing Information

    Agriculture, forestry, fishing and hunting
    All other basic inorganic chemical manufacturing
    All other basic organic chemical manufacturing
    All other chemical product and preparation manufacturing
    Electrical equipment, appliance, and component manufacturing
    Fabricated metal product manufacturing
    Industrial gas manufacturing
    Laboratory Use
    Miscellaneous manufacturing
    Oil and gas drilling, extraction, and support activities
    Petrochemical manufacturing
    Petroleum refineries
    Primary metal manufacturing
    Services
    Utilities
    Nickel oxide (NiO): ACTIVE
    CANADA IS THE LARGEST SINGLE PRODUCING COUNTRY. IN 1972, PRELIMINARY ESTIMATE OF CANADIAN EXPORTS OF NICKEL OXIDE WERE 33 MILLION KG.
    TWO PARTIALLY REDUCED NICKEL OXIDE PRODUCTS, KNOWN AS 'NICKEL OXIDE SINTERS' ARE PRODUCED COMMERCIALLY ON A LARGE SCALE; ONE CONTAINS 75% NICKEL & THE OTHER, 90% AVAIL DATA ON NICKEL OXIDE PRODUCTS FREQUENTLY COMBINE INFORMATION ON NICKEL OXIDE POWDER & NICKEL OXIDE SINTERS.
    Theoretical content of nickel oxide is 78.6% nickel and 21.4% oxygen.

    Analytic Laboratory Methods

    NIOSH Method 7300. Determination of Elements by Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy (ICP-AES).

    Storage Conditions

    PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

    Interactions

    The effects of carcinogenic nickel compounds on natural killer cell function were studied in rats. The protective effects of manganese were also investigated. Male WAG-rats were injected intramuscularly with 20 mg metallic nickel powder, 5 mg nickel subsulfide, 20 mg nickel oxide, and 0 or 20 mg mananese with or without rat fibroblast interferon. Rats given nickel subsulfide had a tumor incidence of 2 percent, whereas 46.7 percent of the rats given nickel powder developed tumors. All tumors developed at the injection site. More than 70 percent of the tumor bearing rats died with lung or lymph node metastases within 3 months after the primary tumors were detected. Interferon had little effect on tumor incidence or time to tumor development. Nickel oxide did not induce any tumors. Manganese protected against tumor induction. Only 20 percent of rats given nickel powder plus manganese developed tumors. Rats that developed tumors showed persistent decreases in natural killer cell activity. The lower the natural killer cell activity, the earlier the tumors developed. Manganese almost completely prevented the decrease in PBMC natural killer cell activity when given along with powdered nickel.

    Dates

    Modify: 2023-08-15

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